Cas no 1805541-52-9 (Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate)

Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate
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- インチ: 1S/C8H6F2INO3/c1-15-8(14)4-2-3(6(9)10)5(13)7(11)12-4/h2,6,13H,1H3
- InChIKey: MDFRGTRREBUZJJ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(F)F)=CC(C(=O)OC)=N1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 59.4
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030281-250mg |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate |
1805541-52-9 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029030281-500mg |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate |
1805541-52-9 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029030281-1g |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate |
1805541-52-9 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylateに関する追加情報
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate (CAS No. 1805541-52-9): A Comprehensive Overview
Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate (CAS No. 1805541-52-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The presence of a difluoromethyl group, a hydroxyl group, and an iodine atom in its structure confers specific chemical and biological properties that make it an intriguing candidate for various therapeutic targets.
The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of molecules, making it a valuable functional group in drug design. This group can also influence the binding affinity and selectivity of the compound to its target, thereby improving its therapeutic efficacy. The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, which are crucial for the compound's interaction with biological macromolecules such as enzymes and receptors.
The presence of an iodine atom in the structure of Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate adds another layer of complexity to its chemical profile. Iodine is a heavy atom that can significantly affect the electronic and steric properties of the molecule. In medicinal chemistry, iodinated compounds are often used as radiolabels for imaging studies or as precursors for further synthetic transformations. The iodine atom can also be a useful handle for post-synthetic modifications, allowing for the introduction of additional functional groups to fine-tune the compound's properties.
Recent studies have highlighted the potential of Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often implicated in cancer and inflammatory diseases. The ability to modulate kinase activity makes this compound a promising lead for the development of novel anticancer and anti-inflammatory drugs.
In addition to its kinase inhibitory properties, Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and coronaviruses. The mechanism of action is thought to involve interference with viral entry or replication processes, making it a valuable candidate for further development as an antiviral therapeutic.
The synthesis of Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of a suitable pyridine derivative with a difluoromethylating agent followed by iodination and esterification steps. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential to optimize each step for large-scale production.
The physicochemical properties of Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate, such as solubility, stability, and partition coefficient (logP), are critical factors that influence its pharmacokinetic behavior. These properties have been thoroughly characterized through various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Understanding these properties is crucial for optimizing the formulation and delivery methods of this compound in preclinical and clinical settings.
In preclinical studies, Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate has shown promising results in both in vitro and in vivo models. In cell-based assays, it has demonstrated high potency against target enzymes or receptors with minimal cytotoxicity to normal cells. Animal studies have further confirmed its efficacy and safety profile, providing a strong foundation for advancing this compound into clinical trials.
The future prospects for Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate are promising. Ongoing research aims to explore its full therapeutic potential by investigating new applications and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process and bring this compound closer to clinical use.
In conclusion, Methyl 4-(difluoromethyl)-3-hydroxy-2-iodopyridine-6-carboxylate (CAS No. 1805541-52-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features confer valuable chemical and biological properties that make it an attractive candidate for drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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